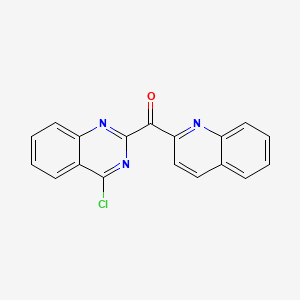

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone

Description

Properties

IUPAC Name |

(4-chloroquinazolin-2-yl)-quinolin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClN3O/c19-17-12-6-2-4-8-14(12)21-18(22-17)16(23)15-10-9-11-5-1-3-7-13(11)20-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVGKEKUOUELJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC4=CC=CC=C4C(=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone typically involves the reaction of anthranilic acid derivatives with quinoline derivatives under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the quinazoline ring . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide and a solvent such as ethanol.

Major Products Formed

Oxidation: Quinazoline-2,4-dione derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Activity

One of the primary applications of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone is in cancer therapy. Recent studies have indicated that quinazoline derivatives can act as inhibitors of key signaling pathways involved in tumor growth and metastasis:

- Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These pathways are critical in cancer cell proliferation and angiogenesis .

- Case Study : A study demonstrated that specific quinazoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways .

Anti-Inflammatory Properties

Quinazoline derivatives, including This compound , have been investigated for their anti-inflammatory effects:

- Mechanism : These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation in models of acute and chronic inflammatory diseases .

- Research Findings : In preclinical studies, certain quinazoline derivatives demonstrated a reduction in inflammation markers in animal models, suggesting potential for treating conditions such as arthritis and inflammatory bowel disease .

Antidiabetic Effects

The compound has also shown promise in diabetes research:

- Alpha-Amylase Inhibition : Quinazoline derivatives have been identified as inhibitors of alpha-amylase and alpha-glucosidase, enzymes involved in carbohydrate metabolism. This inhibition can lead to lower blood glucose levels post-meal .

- Study Results : Molecular docking studies revealed strong binding affinity of certain quinazoline derivatives to these enzymes, indicating their potential as therapeutic agents for managing diabetes .

Mechanism of Action

The mechanism of action of 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets. In cancer treatment, it acts as a kinase inhibitor, blocking the activity of enzymes involved in cell proliferation. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells. The compound’s anti-malarial activity is attributed to its ability to interfere with the parasite’s DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functionalization

- 4-Chloroquinazoline Core: The 4-Cl group is highly reactive toward nucleophiles. For instance, it undergoes substitution with alkanethiols to form 4-alkylthio derivatives (e.g., 4-ethylthio, 85% yield) . This contrasts with 4-hydroxyquinazoline derivatives (), which require protection/deprotection strategies for further functionalization.

- Quinoline Modifications: The quinoline ring can be halogenated or alkylated. For example, bromination at the 6-position increases molecular weight and polarizability, as seen in (6-bromoquinolin-2-yl)(quinoxalin-2-yl)methanone (melting point 167–168°C) .

Pharmacological Potential

- Antimicrobial Activity: Analogues like (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives show promise against bacterial pathogens .

- Kinase Inhibition: Quinazoline-quinoline hybrids are explored as EGFR inhibitors, where the 4-chloro group enhances binding affinity to ATP pockets .

Biological Activity

The compound 4-Chloroquinazolin-2-yl)(quinolin-2-yl)methanone (CAS No. 1797996-68-9) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research indicates that compounds related to quinazoline and quinoline derivatives exhibit notable anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, This compound has been investigated for its ability to disrupt microtubule dynamics and induce apoptosis through modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

Quinazoline derivatives have also demonstrated antimicrobial effects. Compounds with similar structures have shown activity against various bacterial strains and mycobacteria. The mechanism often involves inhibition of essential bacterial enzymes or disruption of cellular processes critical for bacterial survival .

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by modifications in its structure. The presence of the chloro group at the 4-position is crucial for enhancing its potency against cancer cells. SAR studies suggest that variations in substituents on the quinazoline or quinoline rings can significantly alter the compound's efficacy and selectivity towards different biological targets .

Case Studies

- Anticancer Studies :

- Antimicrobial Activity :

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-chloroquinazolin-2-yl)(quinolin-2-yl)methanone, and how are intermediates validated?

- Methodological Answer : A typical synthesis involves coupling 4-chloroquinazoline derivatives with quinoline-based ketones. For example, intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one are synthesized via condensation of 4-chlorobenzaldehyde with methyl thioacetate, followed by hydrogenation . Intermediate validation relies on NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity. Reaction progress is monitored using TLC with ethyl acetate/hexane (3:7) as the mobile phase .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C-Cl stretch) confirm functional groups.

- ¹H NMR : Aromatic protons appear as multiplets in δ 7.2–8.5 ppm, while the methanone group (C=O) is inferred from deshielded carbons in ¹³C NMR (~190 ppm).

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) resolve impurities, with retention times calibrated against standards .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Samples are analyzed at intervals (0, 7, 14 days) via HPLC to track degradation products. For example, acidic conditions (pH < 3) may hydrolyze the methanone group, generating 4-chloroquinazoline and quinoline-2-carboxylic acid .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize the molecule’s geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Dock the compound into ATP-binding pockets, scoring binding energies (ΔG ≤ -8 kcal/mol suggests strong affinity) .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split NMR peaks)?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals via slow evaporation (solvent: methanol/dichloromethane). Compare experimental unit cell parameters (e.g., space group P2₁/c) with computational models .

- Dynamic NMR : Heat samples to 80°C in DMSO-d₆ to coalesce split peaks caused by slow conformational exchange, confirming rotational barriers .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting specific biological pathways?

- Methodological Answer :

- Derivative Synthesis : Replace the 4-chloro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents. Use Ullmann coupling for aryl substitutions .

- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7) via MTT assays. Correlate IC₅₀ values with substituent Hammett constants (σ) to quantify electronic effects .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) .

- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., Claisen-Schmidt condensations), minimizing racemization at high temperatures .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental logP values?

- Methodological Answer :

- Theoretical logP : Calculate using software like ChemDraw (predicted logP = 3.2).

- Experimental logP : Measure via shake-flask method (octanol/water partition). If discrepancies exceed ±0.5 units, reassess compound purity or consider tautomeric forms .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.